2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride
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Overview
Description
2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making this molecule a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Amination: The propan-2-amine moiety is introduced through a nucleophilic substitution reaction, often using an amine source like ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyrimid
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-7(2,12)6-13-4-3-5(14-6)8(9,10)11;/h3-4H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJINRYYGVVBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=N1)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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